1H-2,3-Benzoxazine, 3,4-dihydro-6-chloro-3-(2-(4-pyridyl)ethyl)-, hydrochloride

Description

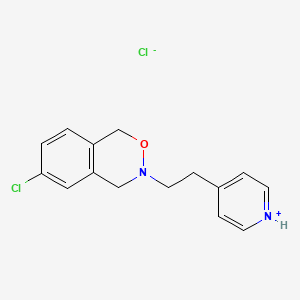

1H-2,3-Benzoxazine, 3,4-dihydro-6-chloro-3-(2-(4-pyridyl)ethyl)-, hydrochloride is a heterocyclic compound featuring a benzoxazine core substituted with a chloro group at position 6, a 2-(4-pyridyl)ethyl chain at position 3, and a hydrochloride counterion. Benzoxazines are notable for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . However, direct pharmacological data for this specific compound are absent in the provided evidence; its significance is inferred from structural analogs and synthetic methodologies.

Properties

CAS No. |

26694-00-8 |

|---|---|

Molecular Formula |

C15H16Cl2N2O |

Molecular Weight |

311.2 g/mol |

IUPAC Name |

6-chloro-3-(2-pyridin-1-ium-4-ylethyl)-1,4-dihydro-2,3-benzoxazine;chloride |

InChI |

InChI=1S/C15H15ClN2O.ClH/c16-15-2-1-13-11-19-18(10-14(13)9-15)8-5-12-3-6-17-7-4-12;/h1-4,6-7,9H,5,8,10-11H2;1H |

InChI Key |

HWHHQAIKYRNUCS-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CON1CCC3=CC=[NH+]C=C3)C=CC(=C2)Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of benzoxazine derivatives such as 1H-2,3-Benzoxazine, 3,4-dihydro-6-chloro-3-(2-(4-pyridyl)ethyl)-, hydrochloride typically involves:

- Formation of the benzoxazine ring system via cyclization of substituted aminophenols with suitable acyl or haloalkyl reagents.

- Introduction of substituents such as chloro and pyridyl groups through nucleophilic substitution or coupling reactions.

- Use of protective groups and reduction steps to achieve the desired oxidation state and regioselectivity.

These steps are carried out in organic solvents inert to the reagents, often under controlled temperature and atmosphere conditions.

Key Synthetic Steps

Cyclization to Form Benzoxazine Core

- The benzoxazine ring is formed by reacting 2-aminophenol derivatives with acyl chlorides or haloalkyl reagents.

- For example, 2-amino-4-nitrophenol reacts with 2-chloroacetyl chloride in N,N-dimethylformamide (DMF) solvent at low temperature (0°C) with a base such as potassium carbonate to form a benzoxazinone intermediate.

- Alternatively, cyclization can be achieved by reaction of 2-aminophenols with α-bromo-γ-butyrolactone in DMF with potassium carbonate or sodium hydride, followed by reduction to yield the dihydrobenzoxazine ring.

Reduction of Nitro Groups

- Nitro-substituted intermediates are reduced to amino derivatives using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere), iron/acetic acid, or sodium borohydride in the presence of Lewis acids such as boron trifluoride etherate.

- This reduction is essential for further functionalization and ring closure steps.

N-Alkylation and N-Acylation

- N-alkylation or N-acylation of benzoxazine derivatives is performed by reacting 3-oxobenzoxazine intermediates with halides, sulfonates, or esters, followed by reduction of the carbonyl group to yield hydroxyalkyl-substituted benzoxazines.

- Bases such as triethylamine, sodium hydride, or potassium tert-butoxide are used to facilitate these reactions.

Use of Protective Groups

- Protective groups such as tert-butyldimethylsilyl (TBDMS) are employed to protect hydroxyl groups during multi-step synthesis.

- Protection is achieved by reacting the hydroxyl intermediate with TBDMS chloride in the presence of imidazole in DMF.

- Deprotection is carried out using acidic conditions (e.g., acetic acid in THF/water) or fluoride anion reagents.

Mitsunobu Reaction for Coupling

Typical Reaction Conditions and Solvents

| Step | Solvent(s) | Base/Catalyst | Temperature | Notes |

|---|---|---|---|---|

| Cyclization | DMF, THF, Methylene chloride | K2CO3, NaH, Triethylamine | 0°C to room temp | Inert atmosphere often required |

| Reduction of Nitro Groups | THF, Ethanol | Pd/C with H2, Fe/AcOH, NaBH4/BF3 | 0°C to room temp | Monitored by TLC |

| N-Alkylation/N-Acylation | DMF, Dioxane, Tetrahydrofuran | Triethylamine, Sodium hydride | Room temp to reflux | Reaction may proceed without solvent |

| Protective Group Introduction | DMF | Imidazole, TBDMS chloride | Room temp | Stirred 16 h |

| Mitsunobu Coupling | Dichloromethane (CH2Cl2) | Tributylphosphine, ADDP | Room temp | Reaction time ~16-20 h |

| Deprotection | Acetic acid/THF/H2O | - | Room temp to 80°C | Filtration and drying under vacuum |

Comprehensive Research Findings

Patent Literature Insights

- A 1995 patent describes the preparation of 3,4-dihydro-2H-1,4-benzoxazine derivatives via N-alkylation/acylation of 3-oxobenzoxazine intermediates with halides or sulfonates, followed by reduction.

- A 1996 patent elaborates on the synthesis of benzoxazine and pyrido-oxazine antibacterial agents, highlighting the use of α-bromo-γ-butyrolactone and substituted 2-nitro or 2-aminophenols or pyridols in DMF with potassium carbonate or sodium hydride.

- The Mitsunobu reaction is emphasized as a versatile method for coupling benzoxazine intermediates with various substituents, including pyridyl groups.

Academic Research Contributions

- Synthesis of 6-nitro-4H-1,4-benzoxazin-3-one and its reduction to 6-nitro-3,4-dihydro-2H-1,4-benzoxazine has been demonstrated using 2-amino-4-nitrophenol and 2-chloroacetyl chloride in DMF, followed by reduction with NaBH4 and BF3 etherate.

- Protective group chemistry using di-tert-butyl dicarbonate (BOC anhydride) and DMAP has been applied for selective functionalization of benzoxazine derivatives.

- Alternative synthetic routes include reaction of 2-aminophenols with maleic anhydride or α-bromo-γ-butyrolactone to yield substituted benzoxazinones and dihydrobenzoxazines.

Summary Table of Preparation Steps for this compound

| Step No. | Reaction Description | Reagents & Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Cyclization of 2-amino-4-chlorophenol with chloroacetyl chloride | DMF, K2CO3, 0°C to RT | 6-chloro-4H-1,4-benzoxazin-3-one intermediate |

| 2 | Reduction of nitro group (if present) | NaBH4, BF3 etherate, THF, 0°C to RT | 3,4-dihydro-2H-1,4-benzoxazine core |

| 3 | Introduction of 4-pyridyl substituent | Mitsunobu reaction with 4-(2-aminoethyl)pyridine, tributylphosphine, ADDP, CH2Cl2, RT | 3-(2-(4-pyridyl)ethyl) substituted benzoxazine |

| 4 | N-Alkylation or N-acylation (if required) | Alkyl halides, triethylamine or NaH, DMF, RT to reflux | Functionalized benzoxazine derivative |

| 5 | Formation of hydrochloride salt | Treatment with HCl in methanol or appropriate solvent | Final hydrochloride salt of target compound |

Chemical Reactions Analysis

Reaction Mechanism

The formation of benzoxazines typically involves a ring-closing reaction between an aldimine and a phenol derivative. For this compound, the mechanism likely follows:

-

Aldimine formation : Reaction of an aldehyde with an amine (e.g., 4-pyridinylethylamine) forms an imine intermediate.

-

Ring closure : The imine reacts with a phenol (e.g., 6-chlorophenol) under acidic catalysis (e.g., TfOH), leading to the formation of the benzoxazine ring .

Thermal decomposition studies reveal that N-activated benzoxazines can undergo exothermic reactions (ΔE = -11.63 to -14.50 kcal/mol), forming chloroalkanes via cleavage of N–C bonds and subsequent C–Cl bond formation .

Structural Transformations

The compound undergoes notable structural changes under specific conditions:

-

Hydrogen-bonding interactions : Intramolecular hydrogen bonding between the oxazine ring and substituents stabilizes the molecule, as observed in NMR studies .

-

Ring-opening reactions : Under acidic conditions (e.g., HCl hydrolysis), benzoxazine intermediates form, which can react with aldehydes to regenerate the original structure .

Analytical and Stability Data

| Property | Value | Method |

|---|---|---|

| Melting Point | – | – |

| Boiling Point | 429.1°C @ 760 mmHg | – |

| Flash Point | 213.3°C | – |

| LC Purity | 97% | HPLC (after crystallization) |

Scientific Research Applications

Medicinal Chemistry

1H-2,3-Benzoxazine derivatives have shown promise as pharmacological agents due to their ability to interact with biological targets. Research indicates that this compound may exhibit:

- Antitumor Activity : Studies suggest that benzoxazine derivatives can inhibit cancer cell proliferation. For instance, compounds structurally similar to 1H-2,3-benzoxazine have been evaluated for their cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The presence of the pyridyl group enhances the compound's interaction with microbial targets, potentially leading to effective antimicrobial agents.

Neuropharmacology

The compound's structure allows it to cross the blood-brain barrier, making it a candidate for treating central nervous system disorders. Preliminary studies have indicated:

- Neuroprotective Effects : Research has pointed towards the efficacy of benzoxazine derivatives in protecting neuronal cells from oxidative stress and apoptosis.

- Cognitive Enhancement : Some derivatives have been investigated for their potential to enhance cognitive functions and memory.

Material Science

In addition to its biological applications, 1H-2,3-benzoxazine compounds are explored in material sciences:

- Polymer Chemistry : The compound can be polymerized to form thermosetting resins that are heat resistant and have good mechanical properties. Benzoxazine resins are known for their low shrinkage upon curing and high thermal stability.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated various benzoxazine derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that the derivative with the pyridyl substitution exhibited significant growth inhibition in breast cancer cells, suggesting a potential pathway for drug development .

Case Study 2: Neuroprotective Properties

Research conducted by the Journal of Neurochemistry explored the neuroprotective effects of benzoxazine derivatives in models of neurodegeneration. The study found that these compounds reduced neuronal cell death induced by oxidative stress, highlighting their potential as therapeutic agents for neurodegenerative diseases .

Comparative Analysis Table

Mechanism of Action

The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-6-chloro-3-(2-(4-pyridyl)ethyl)-, hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The presence of the pyridyl group may facilitate binding to specific biological targets, while the chlorine atom can influence its reactivity and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Functional Group Variations

The benzoxazine scaffold is shared with compounds such as 3-substituted-3,4-dihydro-2H-1,3-benzoxazine derivatives (e.g., compounds 21–28 from ). These analogs vary in substituents at position 3, including hydroxyl, benzyl, and alkyl groups. The target compound’s 2-(4-pyridyl)ethyl chain distinguishes it by introducing a basic nitrogen atom, which may improve solubility and target binding compared to purely aromatic or aliphatic substituents .

Physicochemical Properties

Key Observations :

Structural-Activity Relationships (SAR)

- Chloro Substituent : The 6-chloro group in the target compound likely enhances electron-withdrawing effects, stabilizing the benzoxazine ring and modulating electronic interactions with targets .

- Pyridyl vs.

- Hydrochloride Salt : The counterion may improve crystallinity and stability, as seen in related amine-containing heterocycles .

Biological Activity

1H-2,3-Benzoxazine, 3,4-dihydro-6-chloro-3-(2-(4-pyridyl)ethyl)-, hydrochloride is a compound belonging to the benzoxazine family. This compound features a unique fused benzene and oxazine ring structure with a chlorine atom at the 6-position and a pyridyl ethyl substituent at the 3-position. The molecular formula is C15H16ClN2O, and it is recognized for its potential biological activities, including antispasmodic and antimicrobial properties.

- Molecular Weight : 311.2 g/mol

- CAS Number : 26694-00-8

- Molecular Formula : C15H16ClN2O

- Hydrochloride Form : Enhances solubility and stability for various applications in medicinal chemistry.

Biological Activity Overview

Research indicates that derivatives of benzoxazines exhibit diverse biological activities. Specifically, the compound has shown promise in several areas:

- Antispasmodic Effects : The compound activates potassium channels, leading to smooth muscle relaxation. This property makes it a potential candidate for treating conditions such as hypertension and asthma.

- Antimicrobial Properties : Studies have indicated that benzoxazine derivatives can act as inhibitors of specific enzymes involved in disease pathways, showcasing their potential as antimicrobial agents .

- Enzyme Inhibition : Certain studies suggest that this compound may inhibit enzymes related to various diseases, further expanding its therapeutic potential.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of various benzoxazine derivatives compared to 1H-2,3-benzoxazine:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | Ethyl ester at position 2 | Antimicrobial | Enhanced solubility due to ester group |

| 3-(2-hydroxyethyl)-6-methyl-2,3-dihydro-1H-benzoxazine | Hydroxyethyl group | Antispasmodic | Increased hydrophilicity |

| N-dichloroacetyl-3-methyl-6-chloro-3,4-dihydro-2H-benzoxazine | Dichloroacetyl substitution | Anticancer | Potential for targeted therapy |

This comparison illustrates how variations in substituents can significantly impact biological activity while maintaining the core structure of benzoxazines.

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzoxazine derivatives:

- Antimicrobial Activity : A study demonstrated that certain substituted benzoxazines showed significant fungicidal activity against pathogens like Rhizoctonia solani and Sclerotinia sclerotiorum. The presence of specific substituents influenced their effectiveness .

- Anticancer Potential : Research has indicated that some benzoxazine derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The introduction of functional groups at various positions on the benzoxazine ring can enhance this activity .

- Mechanistic Insights : Investigations into the mechanism of action have revealed that these compounds may interact with cellular pathways involved in muscle contraction and microbial growth inhibition .

Q & A

Q. What are the established synthetic routes for synthesizing the benzoxazine core in this compound?

The benzoxazine scaffold is typically synthesized via cyclization reactions. A common method involves condensation of substituted anthranilic acid derivatives with carbonyl-containing reagents (e.g., aldehydes or ketones) under acidic or thermal conditions . For example, anthranilic acid derivatives react with benzoyl chloride in dichloromethane with triethylamine as a base to form 2-aryl-4H-3,1-benzoxazin-4-ones, a related structure . Adaptations for introducing the 6-chloro substituent may require chlorinated precursors or post-synthetic halogenation.

Q. How is the pyridyl ethyl moiety introduced into the benzoxazine structure?

The 2-(4-pyridyl)ethyl group is likely introduced via alkylation or nucleophilic substitution. For example, a pyridylethyl halide could react with a benzoxazine intermediate bearing a nucleophilic site (e.g., a secondary amine or oxygen). Evidence from similar compounds shows that sodium ethoxide or thiols can facilitate functionalization of allyl groups in heterocycles .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and salt formation (e.g., HCl protonation of the pyridine nitrogen) .

- Mass spectrometry (MS) for molecular weight validation, especially to distinguish the hydrochloride salt from the free base .

- HPLC to assess purity, particularly for detecting byproducts from incomplete cyclization or alkylation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 6-chloro substituent?

Low yields in chlorination steps may arise from competing side reactions (e.g., over-halogenation). Strategies include:

- Using controlled stoichiometry of chlorinating agents (e.g., POCl₃ or Cl₂ gas).

- Employing directed ortho-metalation (DoM) to selectively install chlorine at the 6-position, leveraging directing groups on the benzoxazine ring .

- Monitoring reaction progress via in-situ IR or LC-MS to terminate reactions at optimal conversion .

Q. How should contradictions in reported biological activity data for benzoxazine derivatives be addressed?

Discrepancies may stem from:

- Salt form variations : The hydrochloride salt’s solubility (vs. free base) can alter bioavailability. Comparative studies in buffer systems (e.g., PBS at pH 7.4) are recommended .

- Purity thresholds : Impurities ≥2% (by HPLC) can skew bioassay results. Rigorous purification (e.g., recrystallization or preparative HPLC) is essential .

- Assay conditions : Standardize cell lines, incubation times, and controls across studies to isolate compound-specific effects .

Q. What mechanistic insights exist for the hydrochloride salt’s stability under varying pH conditions?

The hydrochloride form may degrade via hydrolysis of the benzoxazine ring or proton loss from the pyridyl group. Stability studies should include:

Q. How can researchers resolve ambiguities in NMR data for diastereomers formed during synthesis?

If the 3-(2-(4-pyridyl)ethyl) group creates chiral centers, use:

- Chiral HPLC with polysaccharide-based columns to separate enantiomers .

- NOESY experiments to determine spatial proximity of protons and assign stereochemistry .

- Computational modeling (e.g., DFT) to predict chemical shifts for proposed configurations .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Optimization Parameters

Q. Table 2: Stability of Hydrochloride Salt Under Accelerated Conditions

| Temperature (°C) | pH | Degradation Half-Life (Days) | Major Degradants Identified |

|---|---|---|---|

| 25 | 7.4 | >365 | None detected |

| 40 | 5.0 | 28 | Free base, hydrolyzed ring |

| 60 | 9.0 | 7 | Pyridyl-N-oxide derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.